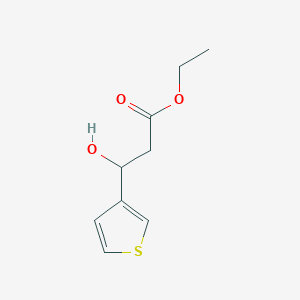
Ethyl 3-hydroxy-3-(3-thienyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxy-3-(3-thienyl)propanoate is an organic compound that belongs to the class of esters It features a thienyl group, which is a sulfur-containing heterocycle, attached to a propanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-3-(3-thienyl)propanoate can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with carbon disulfide and ethyl 4-chloroacetoacetate. This reaction is regioselective, involving the ester group rather than the nitrile group .
Industrial Production Methods
In industrial settings, the production of this compound often employs biocatalytic processes. For instance, the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl)propanoate using short-chain dehydrogenase/reductase enzymes has been reported. This method provides high enantiomeric excess and is efficient for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-hydroxy-3-(3-thienyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or thienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
Ethyl 3-hydroxy-3-(3-thienyl)propanoate has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It acts as an intermediate in the synthesis of pharmaceutical drugs, such as antidepressants.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ethyl 3-hydroxy-3-(3-thienyl)propanoate involves its interaction with specific enzymes and molecular targets. For instance, in biocatalytic processes, the compound undergoes stereoselective reduction by short-chain dehydrogenase/reductase enzymes. These enzymes facilitate the conversion of the compound into its desired enantiomeric form, which is crucial for its application in pharmaceuticals .
Comparaison Avec Des Composés Similaires
Ethyl 3-hydroxy-3-(3-thienyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-3-(2-thienyl)propanoate: This compound has a similar structure but with the thienyl group in a different position.
Ethyl 3-oxo-3-(2-thienyl)propanoate: This is a precursor in the synthesis of this compound and undergoes similar reactions.
Ethyl propanoate: A simpler ester that lacks the thienyl group, making it less complex and with different reactivity.
This compound stands out due to its unique thienyl group, which imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C9H12O3S |
|---|---|
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-3-thiophen-3-ylpropanoate |
InChI |
InChI=1S/C9H12O3S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6,8,10H,2,5H2,1H3 |
Clé InChI |
FHRGPSQBWFCLEI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CSC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13681746.png)
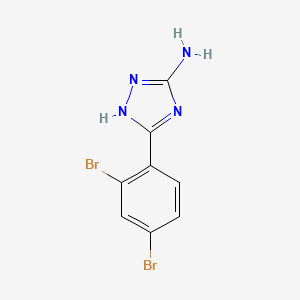


![2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681752.png)

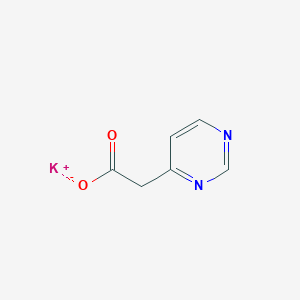
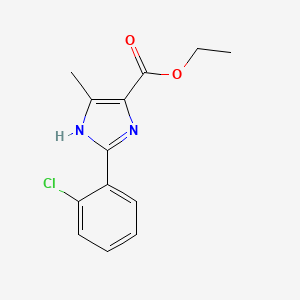

![1-[4-(2-Methoxyethoxy)phenyl]guanidine](/img/structure/B13681771.png)
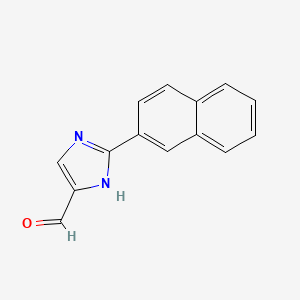
![5-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13681790.png)

